

# Spectroscopic Profile of 3-Chloro-5-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-5-methylphenol

Cat. No.: B1582155

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This technical guide provides a detailed overview of the spectroscopic data for **3-Chloro-5-methylphenol** (CAS No. 58291-77-3). Due to the limited availability of public, experimentally verified spectra for this specific compound, this document focuses on predicted data, general spectroscopic characteristics of substituted phenols, and comprehensive experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers in analytical chemistry, organic synthesis, and drug development.

## Spectroscopic Data Summary

While experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR data for **3-Chloro-5-methylphenol** are not readily available in public spectral databases, predicted mass spectrometry data provides valuable insight into its molecular weight and fragmentation patterns. The following tables summarize the available predicted data and provide a template for the expected experimental data.

Table 1: Predicted Mass Spectrometry Data for **3-Chloro-5-methylphenol**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	143.02582
[M+Na] <sup>+</sup>	165.00776
[M-H] <sup>-</sup>	141.01126
[M+NH <sub>4</sub> ] <sup>+</sup>	160.05236
[M+K] <sup>+</sup>	180.98170
[M+H-H <sub>2</sub> O] <sup>+</sup>	125.01580
[M+HCOO] <sup>-</sup>	187.01674
[M+CH <sub>3</sub> COO] <sup>-</sup>	201.03239
[M] <sup>+</sup>	142.01799
[M] <sup>-</sup>	142.01909

Data sourced from PubChem CID 14854.[\[1\]](#)

Table 2: <sup>1</sup>H NMR Data for **3-Chloro-5-methylphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 3: <sup>13</sup>C NMR Data for **3-Chloro-5-methylphenol**

Chemical Shift (δ) ppm	Assignment
Data not available	

Table 4: IR Spectroscopy Data for **3-Chloro-5-methylphenol**

Wavenumber (cm <sup>-1</sup> )	Assignment of Vibrational Mode
Data not available	

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for substituted phenols like **3-Chloro-5-methylphenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the molecular structure of **3-Chloro-5-methylphenol**.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **3-Chloro-5-methylphenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>). The choice of solvent can influence the chemical shift of the phenolic hydroxyl proton.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - Spectrometer: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher.
  - <sup>1</sup>H NMR:
    - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
    - Typical spectral width: -2 to 12 ppm.
    - Number of scans: 16-64, depending on sample concentration.

- Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical spectral width: 0 to 200 ppm.
  - Number of scans: 1024 or more, as the  $^{13}\text{C}$  nucleus is less sensitive.
  - Relaxation delay: 2-5 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Chloro-5-methylphenol**.

Methodology:

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquire the spectrum in the mid-IR range (typically 4000 to 400  $\text{cm}^{-1}$ ).
- Perform a background scan of the empty sample compartment or the clean ATR crystal.
- Scan the sample.
- Number of scans: 16-32 for a good signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic and methyl), C=C (aromatic ring), and C-Cl (chloro) stretches.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Chloro-5-methylphenol**.

Methodology:

- Sample Preparation:
  - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation and Data Acquisition:
  - Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
  - ESI-MS:
    - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

- Operate in both positive and negative ion modes to detect various adducts.
- Typical mass range:  $m/z$  50-500.
- EI-MS:
  - Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
  - The standard electron energy is 70 eV.
  - Typical mass range:  $m/z$  40-300.
- Data Analysis:
  - Identify the molecular ion peak ( $M^{+•}$  in EI,  $[M+H]^+$  or  $[M-H]^-$  in ESI). The presence of chlorine will result in a characteristic  $M+2$  isotopic pattern with a ratio of approximately 3:1.
  - Analyze the fragmentation pattern to identify characteristic losses, which can help in structural elucidation. For aromatic compounds, common fragmentations include the loss of small neutral molecules.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-5-methylphenol**.

## Spectroscopic Analysis Workflow

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Caption: General workflow for the spectroscopic analysis of **3-Chloro-5-methylphenol**.

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## References

- 1. 3-Chloro-5-methylphenol | C<sub>7</sub>H<sub>7</sub>ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-5-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582155#spectroscopic-data-of-3-chloro-5-methylphenol-nmr-ir-ms]

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